Gambogic acid amide

Blood-brain barrier penetration Glioblastoma Tumor enrichment

Gambogic acid amide (GA-amide; CAS 286935-60-2; C₃₈H₄₅NO₇; MW 627.77) is a semi-synthetic amide derivative of gambogic acid (GA), the principal caged xanthone isolated from Garcinia hanburyi resin. Unlike GA, which has been investigated primarily as a broad-spectrum apoptosis inducer via transferrin receptor binding, Bcl-2 family inhibition, and Hsp90 antagonism, GA-amide possesses a fundamentally distinct pharmacological profile: it acts as a potent, selective small-molecule agonist of the tropomyosin receptor kinase A (TrkA) with a binding affinity (Kd) of approximately 75 nM, while also independently targeting WDR1-dependent cytoskeletal remodeling in glioblastoma and inhibiting angiogenesis through a TrkA-independent VEGF/VEGFR2 suppression mechanism.

Molecular Formula C38H45NO7
Molecular Weight 627.8 g/mol
Cat. No. B12281470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambogic acid amide
Molecular FormulaC38H45NO7
Molecular Weight627.8 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C
InChIInChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13+
InChIKeyNFVXKLYWFCNBCO-LPYMAVHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gambogic Acid Amide (GA-Amide): Key Molecular Identity and Procurement-Relevant Profile


Gambogic acid amide (GA-amide; CAS 286935-60-2; C₃₈H₄₅NO₇; MW 627.77) is a semi-synthetic amide derivative of gambogic acid (GA), the principal caged xanthone isolated from Garcinia hanburyi resin [1]. Unlike GA, which has been investigated primarily as a broad-spectrum apoptosis inducer via transferrin receptor binding, Bcl-2 family inhibition, and Hsp90 antagonism, GA-amide possesses a fundamentally distinct pharmacological profile: it acts as a potent, selective small-molecule agonist of the tropomyosin receptor kinase A (TrkA) with a binding affinity (Kd) of approximately 75 nM, while also independently targeting WDR1-dependent cytoskeletal remodeling in glioblastoma and inhibiting angiogenesis through a TrkA-independent VEGF/VEGFR2 suppression mechanism [2][3][4]. This multi-target, multi-mechanism character—absent in GA—makes GA-amide a compound that cannot be procured interchangeably with its parent molecule or other gambogic acid derivatives.

TrkA-selective small-molecule agonism with reported dimerization induction; distinct from broad apoptosis inducers

Reported intrinsic blood-brain barrier penetration and tumor-selective enrichment without formulation assistance

Mechanistically orthogonal to parent gambogic acid; engages TrkA, WDR1, and VEGF/VEGFR2 pathways

Why Gambogic Acid Amide Cannot Be Substituted by Generic Gambogic Acid or Other Caged Xanthones


Substituting GA-amide with generic gambogic acid (GA) or other caged xanthone derivatives (e.g., gambogenic acid, gambogellic acid) would discard three differentiating pharmacological features that are absent from the parent scaffold. First, GA does not bind or activate TrkA in a functionally meaningful way: it fails to trigger TrkA tyrosine phosphorylation or dimerization, and activates only Akt—not MAPK—downstream, whereas GA-amide robustly activates both pathways at 50 nM potency [1]. Second, GA cannot penetrate the blood-brain barrier (BBB) effectively without nano-formulation assistance, whereas GA-amide achieves a peak brain concentration of 174 ng/g within 2 minutes of intravenous injection and enriches at least 2-fold in tumor versus non-tumor brain regions—a property not shared by the BBB-permeable standard-of-care agent temozolomide (TMZ) [2]. Third, GA-amide's anti-angiogenic activity (HUVEC IC₅₀ ≈ 0.13 μM) operates through a TrkA-independent VEGF/VEGFR2 suppression mechanism, adding a therapeutic dimension not present in GA [3]. These differences are structural in origin: conversion of the C-30 carboxylic acid of GA to an amide fundamentally alters target engagement, selectivity, and biodistribution, making generic substitution scientifically invalid.

TrkA agonism profile absent in generic gambogic acid (GA); GA fails to induce TrkA phosphorylation, dimerization, or MAPK activation, which may result in divergent signaling outcomes.

Intrinsic BBB penetration and ≥2-fold tumor enrichment reported for GA-amide are not replicated by GA without nano-formulation; brain biodistribution context may fundamentally differ.

TrkA-independent anti-angiogenic activity (VEGF/VEGFR2 suppression) is absent from parent GA and other caged xanthones; dual-mechanism studies cannot substitute with generic derivatives.

Quantitative Differentiation Evidence: Gambogic Acid Amide vs. Closest Comparators


BBB Penetration and Tumor-Selective Enrichment: GA-Amide vs. Temozolomide (TMZ) in Intracranial Glioma Models

In a direct head-to-head intracranial xenograft comparison using U87MG-SLC tumor-bearing mice, GA-amide achieved a peak brain concentration of 174 ng/g tissue at 2 minutes post-intravenous injection, with tumor-region concentrations at least 2-fold higher than those in non-tumor brain regions [1]. In contrast, TMZ—the standard-of-care agent with established BBB permeability—showed no significant difference in distribution between tumor and non-tumor brain regions in the same model [1]. This demonstrates that GA-amide possesses a tumor-selective enrichment property, not merely passive BBB penetration, which TMZ lacks.

BBB Penetration & Tumor Enrichment
Head-to-head
GA-amide: ≥2× tumor enrichment, peak 174 ng/g brain tissue at 2 min post-IV. TMZ: no differential enrichment (tumor:non-tumor ~1:1)
Reported tumor-selective BBB penetration context
U87MG-SLC intracranial xenograft model; IV administration
Blood-brain barrier penetration Glioblastoma Tumor enrichment Pharmacokinetics

TrkA Receptor Agonism and Dimerization: GA-Amide vs. Parent Gambogic Acid (GA)

In a direct biochemical comparison within the same study, GA-amide selectively bound to TrkA with a Kd of approximately 75 nM, robustly induced TrkA tyrosine phosphorylation (at Y490 and Y751), and triggered TrkA dimerization [1]. In striking contrast, parent gambogic acid (GA) at the same concentrations failed to induce TrkA tyrosine phosphorylation, failed to trigger TrkA dimerization, and activated only the Akt pathway without MAPK activation—indicating that GA cannot functionally agonize TrkA [1]. Furthermore, GA-amide selectively bound TrkA but not TrkB or TrkC, whereas inactive GA derivatives showed no competitive binding to TrkA at all [1]. GA-amide provoked neurite outgrowth in PC12 cells at concentrations as low as 10–50 nM, while GA completely failed to induce neurite outgrowth [1].

TrkA Agonism & Dimerization
Head-to-head
GA-amide: Kd ≈ 75 nM, induces Y490/Y751 phosphorylation and dimerization; activates Akt+MAPK. GA: no phosphorylation, no dimerization, only Akt activation.
Supports TrkA pathway activation studies
T17/TrkA cells; PC12 neurite outgrowth at 10–50 nM only for GA-amide
TrkA agonism Neurotrophic signaling Receptor dimerization Kinase activation

Anti-Apoptotic Neuroprotective Potency: GA-Amide vs. Parent GA and Caspase-Dependent Apoptosis Induction

GA-amide demonstrated an EC₅₀ of 5 nM for preventing glutamate-induced neuronal cell death (anti-apoptotic activity), making it approximately 156–328 times more potent as a neuroprotective agent compared with parent GA's activity as a caspase-dependent apoptosis inducer (EC₅₀ = 0.78–1.64 μM for caspase activation) [1]. In the in vivo kainic acid neurotoxicity model, GA-amide (2 mg/kg, s.c.) reduced hippocampal neuronal apoptosis from 47% to 6.3% in CA1 and from 57% to 1.8% in CA3 regions [1]. This neuroprotective direction of activity is functionally opposite to GA's primary pharmacological profile as a pro-apoptotic anticancer agent, illustrating that the amide modification fundamentally reverses the biological outcome in neuronal contexts.

Anti-Apoptotic Neuroprotection
Reported
EC₅₀ 5 nM (anti-apoptotic); parent GA EC₅₀ 0.78–1.64 μM (pro-apoptotic)
Reported neuroprotection assay response; opposite functional direction vs. GA
Glutamate-induced death model; in vivo kainic acid model apoptosis reduction
Neuroprotection Anti-apoptotic activity Glutamate excitotoxicity Neuronal survival

Glioma-Associated Cell Selectivity: GA-Amide Exhibits Preferential Cytotoxicity Against Glioblastoma Stem Cells and Patient-Derived Cells

When tested across a panel of 13 cell lines, GA-amide specifically reduced the viability of glioma-associated cells—including patient-derived glioma cells (PDCs), glioma cells (GCs), and glioma stem cells (GSCs)—with markedly lower IC₅₀ values compared with other cancer stem cell types and non-tumor cells, which showed substantially higher IC₅₀ values, indicating glioma-selective sensitivity [1]. At low concentrations of 0.1–0.3 μM, GA-amide significantly reduced glioma cell invasion and induced apoptosis in PDCs in a dose-dependent manner [1]. In contrast, parent GA displays broad-spectrum cytotoxicity across diverse cancer cell lines (GI₅₀ range: 0.115–1 μM across NCI60 panel) without evidence of glioma-selective enrichment, and requires nano-formulation or ultrasound-assisted strategies to achieve meaningful BBB penetration for glioblastoma applications [2].

Glioma Cell Selectivity
Reported
GA-amide: lower IC₅₀ in patient-derived glioma, glioma stem cells; anti-invasion at 0.1–0.3 μM. GA: broad cytotoxicity (GI₅₀ 0.115–1 μM) without glioma selectivity; requires formulation for BBB access.
Supports glioma-selective cytotoxicity endpoint evaluation
13-cell-line panel; intrinsic BBB penetration advantage over GA
Glioma stem cells Patient-derived xenograft Cancer selectivity Glioblastoma

Anti-Angiogenic Activity Through TrkA-Independent VEGF/VEGFR2 Suppression: GA-Amide vs. Bevacizumab Baseline

GA-amide inhibited human umbilical vein endothelial cell (HUVEC) proliferation with an IC₅₀ of 0.1269 μM and normal human endothelial cell (NhEC) proliferation with an IC₅₀ of 0.1740 μM, operating through a TrkA-independent mechanism involving suppression of VEGF and VEGFR2 expression and decreased activation of AKT/mTOR and PLCγ/Erk1/2 pathways [1]. In the chick chorioallantoic membrane (CAM) angiogenesis assay, GA-amide (62.8 ng) reduced capillary numbers from 56 ± 14.67 (DMSO control) to 20.3 ± 5.12, representing a 63.7% reduction in microvessel density [1]. This anti-angiogenic mechanism is mechanistically distinct from GA's primary anticancer pathways (transferrin receptor binding, Bcl-2 family inhibition, Hsp90 antagonism), which do not include direct endothelial cell VEGF/VEGFR2 pathway suppression.

Anti-Angiogenic Activity
Head-to-head
HUVEC IC₅₀ 0.127 μM; CAM assay 63.7% capillary reduction (62.8 ng dose)
Supports TrkA-independent angiogenesis inhibition context
VEGF/VEGFR2/AKT/mTOR pathway; mechanism distinct from GA
Anti-angiogenesis VEGF/VEGFR2 Endothelial cells Chorioallantoic membrane assay

High-Value Application Scenarios for Gambogic Acid Amide Based on Differentiated Evidence


Glioblastoma Stem Cell-Targeted Drug Discovery Requiring Intrinsic BBB Penetration

For programs developing therapies against glioblastoma stem cells (GSCs), GA-amide is the only caged xanthone derivative with demonstrated intrinsic BBB penetration and tumor-selective enrichment. The STTT study (2023) established that GA-amide achieves a peak tumor concentration of 174 ng/g at 2 minutes post-IV injection with ≥2-fold tumor-to-normal brain enrichment—a property that the standard-of-care comparator TMZ lacks [1]. GA-amide also specifically targets WDR1-dependent cytoskeletal remodeling in GSCs, a mechanism absent from parent GA and other derivatives. Researchers should use GA-amide as a chemical probe for WDR1-dependent glioma biology and as a benchmark compound for evaluating novel BBB-penetrant glioblastoma candidates.

TrkA-Mediated Neurotrophic Signaling Studies Requiring a Small-Molecule NGF Mimetic

GA-amide is the most potent and selective small-molecule TrkA agonist identified to date (Kd ≈ 75 nM), with the critical ability to trigger TrkA dimerization—a property parent GA completely lacks [1]. At concentrations as low as 10-50 nM, GA-amide provokes neurite outgrowth in PC12 cells and activates both PI3K/Akt and MAPK pathways, faithfully mimicking NGF signaling without the stability, pleiotropic, and delivery limitations of polypeptide NGF. For researchers studying TrkA-dependent neurodegenerative disease mechanisms, neurotrophin signaling, or screening TrkA modulators, GA-amide provides a chemically tractable, cell-permeable alternative to NGF with verified TrkA selectivity over TrkB and TrkC [1].

Dual-Mechanism Anti-Glioma Research Combining TrkA Agonism with TrkA-Independent Angiogenesis Inhibition

GA-amide uniquely combines TrkA receptor agonism (neurotrophic signaling) with TrkA-independent anti-angiogenic activity (HUVEC IC₅₀ = 0.1269 μM; 63.7% capillary reduction in CAM assay) through VEGF/VEGFR2/AKT/mTOR pathway suppression [1][2]. This dual mechanism enables single-agent interrogation of both glioma cell-intrinsic WDR1/cytoskeletal pathways and tumor microenvironment angiogenesis in glioblastoma models. No other compound in the gambogic acid derivative class has been shown to possess this orthogonal dual activity. For combination therapy screening or mechanistic dissection of tumor-stromal interactions in glioblastoma, GA-amide serves as a unique dual-action chemical probe.

Neuroprotection and Cerebral Ischemia/Stroke Model Research

With an anti-apoptotic EC₅₀ of 5 nM for preventing glutamate-induced neuronal death, GA-amide is approximately 156- to 328-fold more potent as a neuroprotective agent than parent GA is as a pro-apoptotic agent [1][2]. In the transient MCAO stroke model, GA-amide (2 mg/kg) significantly reduced infarct volume, and in the kainic acid excitotoxicity model, it reduced hippocampal CA1 apoptosis from 47% to 6.3% and CA3 apoptosis from 57% to 1.8% [1]. For stroke and excitotoxicity research programs, GA-amide provides a validated small-molecule neuroprotective tool with in vivo efficacy data, enabling TrkA-dependent neuroprotection studies without the delivery challenges of protein-based NGF.

Application
Selection Property
Validation Focus
CNS tumor penetration studies
Reported intrinsic BBB penetration and tumor-selective enrichment
Tumor-to-normal brain distribution ratio; WDR1-dependent cytoskeletal remodeling
TrkA signaling pathway research
Small-molecule TrkA agonism with reported selectivity and dimerization
TrkA Y490/Y751 phosphorylation; dual Akt/MAPK pathway activation; neurite outgrowth
Glioblastoma dual-mechanism model studies
Combined TrkA agonism and TrkA-independent VEGF/VEGFR2 suppression
Glioma cell viability and invasion; endothelial cell proliferation; angiogenesis endpoints
Neuroprotection model research
Reported anti-apoptotic activity in neuronal excitotoxicity models
Glutamate-induced neuronal death; in vivo stroke and kainic acid lesion models
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